Methyl 6-bromo-5-cyanopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-5-cyanopicolinate is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a pyridine ring.
Preparation Methods
The synthesis of Methyl 6-bromo-5-cyanopicolinate typically involves the bromination of 6-cyanopicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 6-bromo-5-cyanopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-bromo-5-cyanopicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-cyanopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-bromo-5-cyanopicolinate can be compared with other similar compounds, such as:
Methyl 5-bromo-6-cyanopicolinate: Similar in structure but with different substitution patterns on the pyridine ring.
Methyl 6-bromo-4-cyanopicolinate: Another isomer with the cyano group at a different position.
Methyl 6-chloro-5-cyanopicolinate: Similar compound with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
methyl 6-bromo-5-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3 |
InChI Key |
YBCXKIGHIQITKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.